molecular formula C8H17Br B13176642 3-(Bromomethyl)-3-methylhexane

3-(Bromomethyl)-3-methylhexane

Cat. No.: B13176642
M. Wt: 193.12 g/mol
InChI Key: TVMOJVHYNNGWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-3-methylhexane is a chemical compound with the molecular formula C8H17Br and a molecular weight of 193.12 g/mol . Its structure features a hexane chain with both a bromomethyl group and a methyl group attached to the same carbon atom at the 3-position, as represented by the SMILES notation CCC(C)(CBr)CCC . This specific branching and the presence of a reactive bromine atom make it a valuable intermediate in organic synthesis and materials science research. The primary value of this compound lies in its application as a versatile alkylating agent and building block for the synthesis of more complex organic molecules. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions, which allows researchers to introduce the 3-methylhexane moiety into target structures. This reactivity is particularly useful in medicinal chemistry for creating potential drug candidates and in polymer chemistry for developing novel monomers or cross-linking agents . Strictly for Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17Br

Molecular Weight

193.12 g/mol

IUPAC Name

3-(bromomethyl)-3-methylhexane

InChI

InChI=1S/C8H17Br/c1-4-6-8(3,5-2)7-9/h4-7H2,1-3H3

InChI Key

TVMOJVHYNNGWLX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CC)CBr

Origin of Product

United States

Reaction Mechanisms and Reactivity of 3 Bromomethyl 3 Methylhexane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, bromide) by a nucleophile. For primary alkyl halides, the SN2 mechanism is typically favored. However, the unique structure of 3-(Bromomethyl)-3-methylhexane, which is analogous to neopentyl halides, presents significant barriers to this pathway.

Investigations into SN2 Pathways

The SN2 (Substitution Nucleophilic Bimolecular) reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. While primary alkyl halides are generally excellent substrates for this reaction due to minimal steric hindrance at the reaction center, this compound is a notable exception. masterorganicchemistry.com Investigations into analogous neopentyl structures show that they are practically inert under SN2 conditions. masterorganicchemistry.com The reaction rate for neopentyl halides is approximately 100,000 times slower than that of propyl halides, rendering the SN2 pathway kinetically unfavorable. masterorganicchemistry.com Some comparisons show the SN2 reaction to be as much as 3 million times slower than that of methyl bromide. youtube.com

Steric Effects on Reaction Rates and Selectivity in Primary Alkyl Halides Attached to Quaternary Centers

The dramatically reduced rate of SN2 reactions in this compound is a direct consequence of steric hindrance. quora.comchemistrysteps.com The SN2 mechanism requires the nucleophile to approach the alpha-carbon (the CH2 group bonded to bromine) from a specific trajectory, 180° opposite to the leaving group. In this compound, the beta-carbon is a quaternary center bonded to a methyl, an ethyl, and a propyl group. These bulky alkyl groups effectively shield the alpha-carbon, physically obstructing the nucleophile's path for backside attack. masterorganicchemistry.com This phenomenon, where steric bulk on the beta-carbon drastically slows or prevents the SN2 reaction, is a key lesson in understanding the limits of this mechanistic pathway. masterorganicchemistry.comchemistrysteps.com

Alkyl Halide TypeRelative SN2 RateReason
Methyl (e.g., CH3Br)Very FastMinimal steric hindrance.
Primary (e.g., CH3CH2Br)FastLow steric hindrance.
Primary with Quaternary β-Carbon (e.g., this compound)Extremely Slow / InertSevere steric hindrance from the β-carbon blocks backside attack. masterorganicchemistry.comyoutube.com
Secondary (e.g., (CH3)2CHBr)SlowModerate steric hindrance.
Tertiary (e.g., (CH3)3CBr)No ReactionComplete steric hindrance of the reaction center. msu.edu

Mechanistic Studies with Various Nucleophiles (e.g., water, cyanide, amines)

Given that the SN2 pathway is essentially blocked, the reaction of this compound with various nucleophiles proceeds through alternative, albeit often slow, mechanisms.

Strong Nucleophiles (e.g., Cyanide, Amines): With strong nucleophiles that are also strong or moderately strong bases, one might expect an E2 elimination reaction to compete. However, as will be discussed, the structure of this compound prevents the standard E2 pathway. Consequently, under typical conditions where a primary halide would undergo a rapid SN2 reaction, this compound is largely unreactive. msu.edu

Weak Nucleophiles (e.g., Water, Alcohols): In the presence of a weak nucleophile that is also a weak base, such as water or ethanol (B145695) (solvolysis conditions), an SN1-type mechanism can occur, albeit slowly. youtube.comquora.com This pathway involves the formation of a carbocation intermediate.

Ionization: The C-Br bond slowly breaks to form an unstable primary carbocation.

Carbocation Rearrangement: The highly unstable primary carbocation immediately rearranges to a more stable tertiary carbocation via a 1,2-alkyl shift. For instance, the ethyl group can migrate, transforming the initial carbocation into a 3-methyl-3-heptyl cation. quora.com

Nucleophilic Attack: The weak nucleophile (e.g., water) attacks the rearranged, planar tertiary carbocation.

Deprotonation: A final deprotonation step yields the final, rearranged product, such as a tertiary alcohol. youtube.com

This SN1 pathway leads exclusively to a rearranged carbon skeleton, a hallmark of reactions involving carbocation intermediates in substrates prone to rearrangement. youtube.comquora.com

Elimination Reactions

Elimination reactions result in the formation of alkenes. They typically require a hydrogen atom on a carbon adjacent (beta) to the leaving group.

E1 and E2 Mechanistic Pathways

E2 Pathway: The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process favored by strong, often bulky bases. libretexts.orglumenlearning.com However, the E2 pathway is impossible for this compound. This mechanism requires the base to abstract a proton from the beta-carbon. In this molecule, the beta-carbon is a quaternary center with no attached hydrogen atoms. Without a beta-hydrogen to remove, the E2 reaction cannot proceed.

E1 Pathway: The E1 (Elimination Unimolecular) mechanism proceeds in two steps and competes directly with the SN1 reaction, as they share the same initial rate-determining step: the formation of a carbocation. pharmaguideline.com Therefore, E1 reactions of this compound can occur under the same conditions as SN1 reactions (e.g., heating in a polar protic solvent with a weak base). msu.edu The mechanism involves:

Ionization: Slow formation of the primary carbocation.

Rearrangement: A rapid 1,2-alkyl shift to form a stable tertiary carbocation.

Deprotonation: The weak base (solvent) removes a proton from a carbon adjacent to the positively charged carbon, forming a double bond. lumenlearning.compharmaguideline.com

Regioselectivity and Zaitsev's Rule in Alkene Formation

When an elimination reaction can produce more than one constitutional isomer of an alkene, the regioselectivity is often predicted by Zaitsev's rule. This rule states that the major product will be the more stable, more highly substituted alkene. fiveable.memasterorganicchemistry.comlibretexts.orglibretexts.org

In the E1 reaction of this compound, elimination only occurs after the carbocation has rearranged to the tertiary 3-methyl-3-heptyl cation. Protons can then be abstracted from the adjacent carbons (C2 and C4).

Path A (Deprotonation from C2): Removal of a proton from the CH2 group at position 2 results in the formation of 3-methylhept-2-ene , a trisubstituted alkene.

Path B (Deprotonation from C4): Removal of a proton from the CH2 group at position 4 results in the formation of 3-methylhept-3-ene , another trisubstituted alkene.

Rearrangement Reactions

Carbocation Rearrangements (e.g., 1,2-hydride or alkyl shifts) in Branched Systems

Carbocation rearrangements are common in reactions involving branched alkyl systems, especially when a less stable carbocation can rearrange to a more stable one. ucalgary.calibretexts.orglibretexts.org this compound is a primary alkyl halide. Under conditions that favor an SN1 or E1 pathway (e.g., a polar protic solvent and a weak nucleophile/base), the initial departure of the bromide ion would form a highly unstable primary carbocation. quora.comyoutube.com

This primary carbocation is extremely short-lived and will immediately undergo a rearrangement to form a more stable tertiary carbocation. periodicchemistry.comquora.com The rearrangement proceeds via a 1,2-alkyl shift. In this specific case, an ethyl group from the adjacent tertiary carbon migrates with its bonding pair of electrons to the primary carbocation center. lumenlearning.comlibretexts.org

The driving force for this rearrangement is the significant increase in stability, moving from a primary carbocation to a tertiary carbocation, which is stabilized by hyperconjugation and inductive effects from the three alkyl groups. ucalgary.caperiodicchemistry.com Such rearrangements are a hallmark of neopentyl-type systems. quora.comyoutube.commasterorganicchemistry.com

Investigation of Competing Rearrangement and Substitution Pathways

Once the more stable tertiary carbocation is formed through rearrangement, it can undergo one of two competing reactions:

Substitution (SN1): The carbocation can be attacked by a nucleophile (often the solvent, in a process called solvolysis) to form a substitution product. study.com

Elimination (E1): The carbocation can lose a proton from an adjacent carbon atom to form an alkene. uci.edu

The competition between SN1 and E1 pathways is influenced by several factors, primarily the temperature and the role of the solvent.

Role of the Base/Nucleophile: Weakly basic nucleophiles (e.g., water, methanol) are typical for SN1/E1 conditions and can act as either a nucleophile or a base. quora.com

Temperature: Higher temperatures favor elimination (E1) over substitution (SN1) because elimination reactions have a higher activation energy and result in an increase in entropy.

The rearranged tertiary carbocation has several types of adjacent protons that can be removed in an E1 reaction, leading to a mixture of alkene products, with the most stable (most substituted) alkene typically being the major product according to Zaitsev's rule. wikipedia.org

ConditionFavored PathwayMajor Product(s)
Low Temperature, Weak Nucleophile (e.g., CH₃OH)SN13-Methoxy-3,4-dimethylhexane
High Temperature, Weak Base (e.g., H₂O, heat)E13,4-Dimethyl-3-hexene (Zaitsev product) and 3,4-Dimethyl-2-hexene

Radical Reactions

Homolytic Cleavage of the Carbon-Bromine Bond

In contrast to heterolytic cleavage, which forms ions, homolytic cleavage of the carbon-bromine bond in this compound involves the bond breaking in such a way that each atom retains one of the bonding electrons. chemistrysteps.commanifoldapp.org This process generates a 3-methyl-3-(methyl)hexyl radical and a bromine radical. This type of cleavage is typically initiated by the input of energy in the form of heat (thermolysis) or ultraviolet (UV) light (photolysis). byjus.comdocbrown.info

The energy required for this process is the bond dissociation energy (BDE). The C-Br bond is weaker than C-H or C-C bonds, making it susceptible to homolytic cleavage. docbrown.infopbworks.com The stability of the resulting alkyl radical follows the order: tertiary > secondary > primary. utexas.edu The initial radical formed from this compound is a primary radical, which is relatively unstable.

BondTypical Bond Dissociation Energy (kJ/mol)
Primary R-Br~293
C-H (primary)~423
C-C~368-377

Note: Values are approximate and can vary based on the specific molecular structure. ucsb.edu

Radical Initiated Transformations

Once formed, radicals are highly reactive intermediates that can participate in chain reactions. libretexts.orgucr.edu A radical chain reaction typically consists of three stages: initiation, propagation, and termination. youtube.comlibretexts.org

Initiation: Homolytic cleavage of a bond to form initial radicals (e.g., Br-Br bond cleavage by UV light). byjus.com

Propagation: The initial radical reacts with a molecule to form a new bond and a new radical, which continues the chain.

Termination: Two radicals combine to form a stable, non-radical product, terminating the chain. youtube.com

Comparative Reactivity Studies with Isomeric Bromoalkanes

The reactivity of a bromoalkane is profoundly influenced by its isomeric structure. The arrangement of the carbon skeleton, particularly around the carbon atom bonded to the bromine, dictates the preferred reaction pathways and rates. This section compares this compound, a primary bromoalkane, with its tertiary isomer, 3-Bromo-3-methylhexane, to illustrate these structural effects.

The distinction in reactivity between primary and tertiary bromoalkanes is a cornerstone of organic chemistry, primarily centering on their propensity to undergo nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.

This compound is a primary (1°) alkyl halide, as the carbon atom directly bonded to the bromine is attached to only one other carbon atom. However, its reactivity is atypical for a primary halide. The adjacent carbon is a quaternary center, creating a neopentyl-like structure. This significant steric bulk around the reaction center severely hinders the backside attack required for a bimolecular nucleophilic substitution (SN2) reaction. chemistrysteps.commasterorganicchemistry.com Consequently, SN2 reactions for neopentyl-type halides are exceptionally slow. quora.comyoutube.com Under conditions that favor unimolecular reactions (e.g., solvolysis in a polar, protic solvent), an SN1 mechanism might occur. This pathway involves the formation of a highly unstable primary carbocation, which would rapidly rearrange via a hydride or alkyl shift to form a more stable tertiary carbocation before reacting with the nucleophile. quora.comyoutube.com

In contrast, 3-Bromo-3-methylhexane is a tertiary (3°) alkyl halide. The carbon atom bonded to the bromine is attached to three other carbon atoms. This structure presents two key features:

The reaction center is sterically shielded, making an SN2 reaction impossible. spcmc.ac.in

The loss of the bromide leaving group results in the formation of a relatively stable tertiary carbocation, stabilized by the inductive effects and hyperconjugation of the surrounding alkyl groups. quora.comquora.com

Due to the stability of this carbocation intermediate, 3-Bromo-3-methylhexane readily undergoes unimolecular reactions, namely SN1 and E1. quora.comdoubtnut.com When treated with a weak nucleophile or base (like water or ethanol), it will undergo solvolysis via an SN1 mechanism. chegg.comdoubtnut.combrainly.com If a strong base is used, an E2 elimination reaction is favored. pearson.commsu.edu

The following table summarizes the key differences in their reactivity profiles.

FeatureThis compound (Primary, Neopentyl-type)3-Bromo-3-methylhexane (Tertiary)
Preferred Substitution Extremely slow SN2 due to steric hindrance masterorganicchemistry.comspcmc.ac.in; SN1 possible with carbocation rearrangement. quora.comyoutube.comSN1 via a stable tertiary carbocation intermediate. quora.combrainly.com
Preferred Elimination E2 with a strong, hindered base.E1 competes with SN1; E2 is favored with strong bases. msu.educk12.org
Key Kinetic Factor Severe steric hindrance at the β-carbon slows SN2 rate dramatically. chemistrysteps.comRate is determined by the formation of a stable tertiary carbocation (SN1/E1). doubtnut.com
Intermediate Stability Forms a highly unstable primary carbocation that rearranges. quora.comForms a stable tertiary carbocation. quora.com

Branching in the carbon skeleton has a significant and predictable impact on both the rate (kinetics) and the energetic favorability (thermodynamics) of reactions involving bromoalkanes.

Influence on Reaction Kinetics:

The effect of branching on reaction rates is highly dependent on the mechanism.

SN2 Reactions: The rate of an SN2 reaction is extremely sensitive to steric hindrance. Branching at the carbon atom bearing the halogen (α-carbon) or the adjacent carbon (β-carbon) impedes the approach of the nucleophile. This compound is a prime example of β-branching. The bulky group next to the primary halide drastically reduces the reaction rate compared to less branched primary halides. For practical purposes, neopentyl halides are often considered inert to the SN2 reaction. masterorganicchemistry.com

SN1 Reactions: In contrast, branching at the α-carbon accelerates the rate of SN1 reactions. This is because the rate-determining step is the formation of a carbocation. Increased branching provides greater stabilization for the carbocation intermediate, lowering the activation energy for its formation. Therefore, 3-Bromo-3-methylhexane, being a tertiary halide, reacts much faster via the SN1 mechanism than secondary or primary halides. quora.com

The relative rates for SN2 reactions demonstrate the powerful effect of steric hindrance caused by branching.

Alkyl BromideStructureRelative Rate (SN2)Classification
Methyl bromideCH3Br~30Methyl
Ethyl bromideCH3CH2Br1Primary (1°)
Isopropyl bromide(CH3)2CHBr0.03Secondary (2°)
Neopentyl bromide(CH3)3CCH2Br0.00001Primary (1°, hindered)
tert-Butyl bromide(CH3)3CBr~0Tertiary (3°)
Neopentyl bromide is structurally analogous to this compound and illustrates the severe kinetic penalty of β-branching. spcmc.ac.in

Influence on Thermodynamics:

Branching also affects the thermodynamics by influencing the stability of reactants, intermediates, and products.

Intermediate Stability: As mentioned, the stability of carbocation intermediates is a critical thermodynamic factor. The stability order is tertiary > secondary > primary. The highly branched structure of 3-Bromo-3-methylhexane allows it to form a stable tertiary carbocation, making the SN1/E1 pathways thermodynamically accessible. quora.com The primary carbocation that would form from this compound is thermodynamically very unfavorable, hence the tendency for rearrangement. quora.com

Product Stability: In elimination reactions, branching affects the stability of the resulting alkene. According to Zaitsev's rule, more substituted (more branched) alkenes are more thermodynamically stable. Elimination reactions of 3-Bromo-3-methylhexane are expected to yield the most stable, highly substituted alkene as the major product.

Ground State Energy: Increased branching can lead to greater steric strain in the ground state of the bromoalkane. This can sometimes raise the ground state energy, which in turn can lower the activation energy for reactions where this strain is relieved in the transition state or product, a phenomenon known as steric acceleration. This is particularly relevant in SN1 reactions, where the geometry changes from tetrahedral (sp3) to trigonal planar (sp2), relieving some steric crowding. spcmc.ac.in

Applications in Organic Synthesis and Materials Science

As a Key Synthetic Intermediate for Functionalization

As an alkyl halide, 3-(Bromomethyl)-3-methylhexane is a prime candidate to serve as a key synthetic intermediate for the introduction of the 3-methyl-3-hexyl group into various molecular frameworks. The carbon-bromine bond, while situated on a primary carbon, is subject to significant steric hindrance from the adjacent quaternary carbon. This steric crowding influences its reactivity in nucleophilic substitution reactions.

Halogenated organic compounds are frequently utilized as intermediates and building blocks in a variety of organic transformations, including cross-coupling reactions and nucleophilic substitutions. nih.gov They also serve as precursors for the majority of organometallic species. nih.gov The conversion of alkyl halides to other functional groups is a fundamental process in organic synthesis. For instance, alkyl halides can be transformed into alcohols, ethers, esters, and other classes of compounds through reactions with appropriate nucleophiles. However, for neopentyl-type halides like this compound, direct SN2 reactions can be exceedingly slow due to steric hindrance. masterorganicchemistry.com

To overcome this, alternative strategies such as the use of highly reactive nucleophiles or conversion to an organometallic reagent, such as a Grignard or organolithium reagent, would likely be necessary to achieve functionalization. The successful synthesis of other neopentyl halides has been reported to proceed without rearrangement under specific conditions, suggesting that functionalization of this compound is feasible with careful selection of reagents and reaction pathways.

Building Block for Complex Molecules and Natural Product Synthesis

The synthesis of complex molecular systems often relies on the strategic assembly of smaller, well-defined building blocks. nih.govsemanticscholar.org While direct evidence of this compound's use in natural product synthesis is not prominent in the literature, its structure suggests it could be a valuable synthon for introducing a sterically demanding quaternary center. Such motifs are present in various natural products and biologically active molecules.

The incorporation of this building block could be envisioned through coupling reactions, where the alkyl group is transferred to a more complex molecular scaffold. The development of methods for the efficient synthesis of complex molecular systems is a continuous effort in organic chemistry, with a growing need for functional systems in materials and biomedical sciences. nih.gov

Role in the Synthesis of Novel Pharmaceutical and Agrochemical Intermediates

Alkyl halides are fundamental intermediates in the synthesis of both pharmaceuticals and agrochemicals. nih.govneliti.com They are often used to introduce specific alkyl groups into larger molecules to modify their biological activity, solubility, and other physicochemical properties. High-purity chemical intermediates are critical in the pharmaceutical industry to ensure the efficacy and safety of medications. semanticscholar.org Similarly, agrochemical intermediates form the basis for crop protection and enhancement products.

While no specific pharmaceutical or agrochemical compounds derived from this compound are documented in the available literature, its potential role can be inferred. The 3-methyl-3-hexyl moiety, if incorporated into a biologically active scaffold, could impart increased lipophilicity, potentially influencing the compound's interaction with biological membranes and metabolic stability. The synthesis of optically active tertiary alcohols, which can be key intermediates for pharmaceuticals, often involves the use of alkylating agents. sumitomo-chem.co.jp

Contributions to the Development of Specialty Chemicals and Advanced Materials

The unique structural characteristics of this compound could lend themselves to the development of specialty chemicals and advanced materials. The bulky 3-methyl-3-hexyl group could be incorporated into polymers or other materials to influence their physical properties, such as thermal stability, solubility, and mechanical strength.

For example, the introduction of sterically hindered groups can affect the packing of polymer chains, leading to materials with altered densities and glass transition temperatures. While specific applications of this compound in materials science are not detailed in the literature, the broader field of materials science often leverages the synthesis and functionalization of organic molecules to create novel materials with tailored properties. researchgate.net

Integration into Barbier Allylation and Related Organometallic Reactions

The Barbier reaction is an organometallic reaction that involves the in-situ formation of an organometallic reagent from an alkyl halide, a metal, and a carbonyl compound, leading to the formation of a primary, secondary, or tertiary alcohol. wikipedia.orgnrochemistry.com This one-pot procedure is a key advantage over the related Grignard reaction, where the organometallic reagent is prepared separately. wikipedia.orgresearchtrends.net

Given its structure as an alkyl halide, this compound could theoretically participate in Barbier-type reactions. The reaction would involve the in-situ generation of an organometallic species, such as an organozinc or organomagnesium reagent, which would then add to a carbonyl compound.

Table 1: Potential Barbier-type Reaction with this compound

Reactant 1Reactant 2MetalProduct Type
This compoundAldehydeZincSecondary Alcohol
This compoundKetoneMagnesiumTertiary Alcohol

Spectroscopic and Chromatographic Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the complete structural assignment of 3-(Bromomethyl)-3-methylhexane.

While 1D NMR (¹H and ¹³C) provides primary data on the chemical environment of protons and carbons, 2D NMR techniques are crucial for assembling the molecular puzzle. sdsu.eduemerypharma.com For this compound, with its branched structure, techniques like COSY, HSQC, and HMBC are essential to confirm connectivity. sdsu.eduyoutube.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comnih.gov A COSY spectrum of this compound would show correlations between adjacent protons, confirming the connectivity of the ethyl and propyl groups attached to the quaternary carbon. For instance, the protons of the C4 methylene (B1212753) group would show a cross-peak with the protons of the C5 methylene group, which in turn would correlate with the terminal C6 methyl protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation). sdsu.edu This is invaluable for assigning the carbon signals in the ¹³C NMR spectrum. Each protonated carbon in the this compound structure would be unambiguously linked to its corresponding proton signal(s).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). emerypharma.comwisc.edu This is particularly vital for identifying quaternary carbons, which are invisible in DEPT spectra and have no directly attached protons. emerypharma.com For this compound, the signal for the quaternary carbon (C3) would be confirmed by cross-peaks to the protons on the surrounding carbons (C2, C4, the 3-methyl group, and the bromomethyl group).

Table 1: Predicted 2D NMR Correlations for this compound This table presents hypothetical data based on established NMR principles.

Carbon Position Proton Signal(s) Key HMBC Correlations (Proton → Carbon)
C1 (CH₃) Triplet C2, C3
C2 (CH₂) Multiplet C1, C3, 3-CH₃
C3 (Quaternary C) - H on C1, H on C2, H on C4, H on 3-CH₃, H on Bromomethyl
C4 (CH₂) Multiplet C3, C5, C6
C5 (CH₂) Multiplet C4, C6
C6 (CH₃) Triplet C4, C5
3-CH₃ Singlet C2, C3, C4
Bromomethyl (CH₂Br) Singlet C2, C3, C4

Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a substance by comparing the integral of a signal from the analyte with that of a known internal standard. The area of an NMR signal is directly proportional to the number of nuclei generating that signal.

This technique can be effectively used to monitor the progress of reactions that produce or consume this compound. For example, in a synthesis reaction, aliquots can be taken from the reaction mixture at various time points. By adding a known amount of an inert standard, the concentration of the starting materials, intermediates, and the final product can be determined. This provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, time, and catalyst loading to maximize yield.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. whitman.edu For a volatile compound like this compound, GC-MS is the ideal method for assessing its purity and confirming its molecular weight.

The sample is first vaporized and separated on a GC column. The retention time provides a characteristic measure for the compound under specific column and temperature conditions. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the intact molecule. Due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity. whitman.edu For this compound (C₈H₁₇Br), these peaks would be at m/z 192 and 194. The fragmentation pattern provides a fingerprint that helps confirm the structure. Common fragmentations for bromoalkanes include the loss of the bromine atom and cleavage of C-C bonds. libretexts.orgdu.ac.in

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI) This table presents hypothetical data based on known fragmentation patterns of bromoalkanes.

m/z Value Ion Formula Description of Loss from Molecular Ion (C₈H₁₇Br)⁺
192/194 [C₈H₁₇Br]⁺ Molecular Ion (M⁺, M+2)
113 [C₈H₁₇]⁺ Loss of ·Br
99 [C₇H₁₅]⁺ Loss of ·CH₂Br
85 [C₆H₁₃]⁺ Cleavage at C3-C4 bond, loss of ·CH₂(CH₃)C(CH₂Br)
71 [C₅H₁₁]⁺ Cleavage at C2-C3 bond, loss of ·CH(CH₂CH₃)(CH₂Br)
57 [C₄H₉]⁺ Further fragmentation

High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of a compound's elemental formula.

While conventional MS can confirm the nominal molecular weight (192 for the ⁷⁹Br isotope), HRMS can distinguish it from other compounds that might have the same nominal mass. For this compound, the exact mass of the C₈H₁₇⁷⁹Br isotope is calculated to be 192.05136 Da. nih.gov An HRMS measurement confirming a mass very close to this value provides strong evidence for the C₈H₁₇Br elemental formula, ruling out other possibilities.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating, identifying, and quantifying components in a complex mixture. rsc.orgtechnologynetworks.com While GC-MS is well-suited for volatile compounds, LC-MS is more versatile and can analyze a wider range of molecules, including those that are less volatile or thermally unstable. technologynetworks.comnih.gov

For analyzing a reaction mixture containing this compound along with non-volatile starting materials, byproducts, or catalysts, LC-MS would be the preferred method. The components are first separated based on their interactions with the LC column (e.g., in reversed-phase chromatography). The eluent from the column is then introduced into the mass spectrometer. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used in LC-MS. bu.edu APCI is often suitable for relatively nonpolar molecules like haloalkanes. bu.edu This allows for the detection and quantification of each component in the mixture, providing a complete profile of the sample's composition.

Infrared (IR) Spectroscopy Methodologies for Functional Group Analysis

Infrared (IR) spectroscopy is a crucial analytical technique for the functional group analysis of this compound. This method is predicated on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. These absorptions provide valuable information about the chemical bonds present in a molecule, thereby allowing for the identification of its functional groups.

For this compound, the IR spectrum is expected to exhibit characteristic absorption bands that confirm the presence of its key structural features: the carbon-bromine (C-Br) bond and the various carbon-hydrogen (C-H) bonds within the methyl and methylene groups of its hexane (B92381) backbone.

The C-H stretching vibrations of the methyl (-CH3) and methylene (-CH2-) groups typically appear in the region of 2850-3000 cm⁻¹. Specifically, asymmetric and symmetric stretching of the C-H bonds in the methyl groups are anticipated around 2960 cm⁻¹ and 2870 cm⁻¹, respectively. The corresponding methylene C-H stretches are expected at approximately 2925 cm⁻¹ (asymmetric) and 2855 cm⁻¹ (symmetric). Additionally, C-H bending vibrations for methyl and methylene groups are observed in the 1350-1470 cm⁻¹ range. docbrown.infolibretexts.org

A key diagnostic band for this compound is the C-Br stretching vibration. The absorption due to the C-Br bond is typically found in the fingerprint region of the IR spectrum, specifically between 510 and 690 cm⁻¹. quimicaorganica.orglumenlearning.com The presence of a strong absorption band in this range would provide significant evidence for the bromine substitution.

The table below summarizes the expected characteristic IR absorption bands for this compound based on established correlations for similar bromoalkanes. docbrown.infoquimicaorganica.orgdocbrown.info

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
C-H (Alkyl)Stretching2850 - 2975
C-H (Methyl)Bending~1450 and ~1375
C-H (Methylene)Bending~1465
C-BrStretching510 - 690

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound. These methods exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from impurities or other components in a mixture.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). The separation is based on the compound's boiling point and its interactions with the stationary phase lining the column.

A suitable GC method for the analysis of this compound would likely employ a capillary column with a non-polar or mid-polarity stationary phase, such as a VF-624ms or similar. nih.govnih.gov Detection is often achieved using a mass spectrometer (GC-MS), which not only quantifies the compound but also provides structural information based on its mass spectrum, aiding in positive identification. nih.govnih.gov

The operating conditions for a GC analysis of this compound would need to be optimized to ensure good resolution and peak shape. A hypothetical set of GC parameters is presented in the table below.

ParameterValue
Column
Stationary Phase6% Cyanopropylphenyl-94% Dimethylpolysiloxane (e.g., VF-624ms)
Length30 m
Internal Diameter0.25 mm
Film Thickness1.4 µm
Temperatures
Inlet Temperature250 °C
Oven ProgramInitial 40°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min
Carrier Gas
GasHelium
Flow Rate1.0 mL/min
Detector
TypeMass Spectrometer (MS)
Scan Range40-400 m/z

Preparative Chromatography for Compound Isolation

Preparative chromatography is a variation of chromatography used to purify and isolate larger quantities of a compound for further use. This technique is crucial in synthetic chemistry for obtaining a pure sample of this compound from a reaction mixture. Both preparative GC and preparative HPLC can be utilized for this purpose.

In preparative HPLC, the principles are the same as analytical HPLC, but larger columns with higher loading capacities are used. springernature.com The goal is to separate the target compound from byproducts and unreacted starting materials. The fractions containing the pure compound are collected as they elute from the column. The scalability of HPLC methods makes it a versatile tool for obtaining pure this compound. sielc.com

Flash column chromatography, a form of preparative liquid chromatography, is also a common method for the purification of organic compounds like bromoalkanes. researchgate.net This technique uses a glass column packed with a solid adsorbent (like silica (B1680970) gel) and a solvent (eluent) to separate the components of a mixture. The separation is driven by the differential adsorption of the compounds to the stationary phase.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and are used to determine the electronic structure and energy of a molecule. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density, rather than the complex many-electron wavefunction. nih.govgithub.io This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. github.io For 3-(Bromomethyl)-3-methylhexane, DFT would be employed to perform geometry optimization, determining the most stable three-dimensional arrangement of its atoms by finding the minimum energy structure.

Key parameters obtained from DFT calculations include bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides insights into the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. derpharmachemica.com

For instance, studies on similar brominated organic compounds, such as 2,6-bis(bromomethyl)pyridine, have utilized the B3LYP functional with a 6-311G(d,p) basis set to compute these properties. derpharmachemica.com A similar approach for this compound would yield precise data on its structural and electronic characteristics.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations (Note: This table is illustrative, showing the types of data generated by DFT, based on typical results for similar molecules.)

PropertyPredicted ValueUnitSignificance
Total Energy(Calculated Value)a.u.Represents the total electronic energy of the molecule in its optimized geometry.
Dipole Moment(Calculated Value)DebyeIndicates the polarity of the molecule, affecting its intermolecular interactions.
HOMO Energy(Calculated Value)eVEnergy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy(Calculated Value)eVEnergy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap(Calculated Value)eVEnergy difference between HOMO and LUMO; a key indicator of chemical stability. derpharmachemica.com

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations based directly on theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory or Coupled Cluster), solve the Schrödinger equation for the molecule. nih.gov While computationally more demanding than DFT, ab initio methods can provide higher accuracy, especially for systems where electron correlation is critical. github.io

These high-accuracy calculations are crucial for benchmarking results from less computationally expensive methods like DFT and for obtaining precise energetic information, such as reaction energies and activation barriers. nih.gov For this compound, ab initio calculations would provide a definitive understanding of its electronic structure and serve as a reference for validating other computational models.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular flexibility, conformational changes, and interactions with the surrounding environment, such as a solvent. nih.govmdpi.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For an acyclic molecule like this compound, rotation around its carbon-carbon single bonds gives rise to various staggered and eclipsed conformations with different energy levels. libretexts.orgdigimat.in

MD simulations can explore the potential energy surface of the molecule, identifying the most stable (lowest energy) conformers and the energy barriers between them. The analysis of a molecule's flexibility is often performed by calculating the Root Mean Square Fluctuation (RMSF) of its atoms, which highlights the more mobile regions of the structure. nih.gov For this compound, the terminal ethyl and propyl groups, as well as the bromomethyl group, would be expected to exhibit higher flexibility compared to the core carbon skeleton. The most stable conformation would likely be a staggered arrangement that minimizes steric hindrance between the bulky alkyl groups and the bromomethyl substituent, analogous to the anti-conformation in butane. libretexts.org

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying these solvent effects by explicitly including solvent molecules in the simulation box. This allows for the investigation of how solute-solvent interactions affect the conformational preferences and dynamics of this compound.

In a polar solvent, for example, conformations with a larger dipole moment may be stabilized. MD simulations can quantify these effects by analyzing the radial distribution function between solute and solvent atoms, providing insight into the solvation shell structure. researchgate.net This is particularly relevant for understanding reaction mechanisms in solution, as the solvent can play a crucial role in stabilizing intermediates and transition states.

Reaction Pathway and Transition State Modeling

Computational chemistry is instrumental in modeling chemical reaction pathways, providing detailed information about the transition states and intermediates that connect reactants and products. For this compound, a primary alkyl halide, nucleophilic substitution reactions are of key interest.

Due to the steric hindrance from the quaternary carbon at the 3-position, a direct S(_N)2 reaction might be slow. However, the formation of a primary carbocation in an S(_N)1 reaction is highly unfavorable. Computational modeling can elucidate the operative mechanism by locating the transition state structures for both pathways and calculating their respective activation energies. For the related tertiary halide, (R)-3-Bromo-3-methylhexane, dissolution in a polar solvent leads to racemization, which suggests an S(_N)1-type mechanism involving a planar carbocation intermediate. chegg.comquora.com Quantum chemical calculations (using DFT or ab initio methods) can map out the potential energy surface of the reaction, identifying the lowest energy path and thus predicting the most likely reaction mechanism and the rate of the reaction.

Elucidation of Reaction Mechanisms and Activation Energies

Computational chemistry offers powerful tools, such as Density Functional Theory (DFT), to model reaction pathways and determine their energetic landscapes. nih.govresearchgate.netcoe.edu For this compound, its structure as a tertiary alkyl halide strongly predisposes it to reactions via a substitution nucleophilic unimolecular (SN1) mechanism, particularly in the presence of polar protic solvents like water or ethanol (B145695). quora.comchemist.sgbyjus.comquora.comstudy.com

The SN1 mechanism for the hydrolysis of this compound proceeds in multiple steps:

Carbocation Formation: The process begins with the slow, rate-determining step where the carbon-bromine (C-Br) bond undergoes heterolytic cleavage. chemist.sgbyjus.com This dissociation forms a stable tertiary carbocation and a bromide ion. Computational models can calculate the high activation energy required for this step, confirming its role as the bottleneck of the reaction. scribd.com

Nucleophilic Attack: The resulting carbocation, which has a planar sp² hybridized central carbon, is then rapidly attacked by a nucleophile, such as a water molecule. quora.combyjus.com

Deprotonation: If the nucleophile is neutral (like water), a final, fast proton transfer step occurs to yield the neutral product, in this case, 3-methyl-3-hexanol (B1585239).

The stability of the tertiary carbocation intermediate is a key factor favoring the SN1 pathway. quora.comchemist.sgquora.com This stability arises from the electron-donating inductive effects and hyperconjugation from the surrounding alkyl groups. ncert.nic.in Computational studies can quantify these stabilizing effects and model the potential energy surface of the entire reaction, identifying the transition states and intermediates.

Table 1: Key Stages of the SN1 Reaction of this compound

StepDescriptionKey CharacteristicsComputational Focus
1Heterolysis of the C-Br bondRate-determining; UnimolecularCalculation of activation energy (Ea); Modeling the transition state
2Nucleophilic attack on the carbocationFast; BimolecularModeling the carbocation intermediate; Mapping the attack trajectory
3Deprotonation (with neutral nucleophiles)Fast; Acid-base reactionModeling solvent-assisted proton transfer

Prediction of Regio- and Stereoselectivity

A significant application of computational chemistry is the prediction of reaction outcomes. For the SN1 reaction of an optically active starting material like (S)-3-bromo-3-methylhexane, the primary focus is on stereoselectivity. doubtnut.com

The SN1 mechanism proceeds through a trigonal planar carbocation intermediate. doubtnut.com This planarity allows the incoming nucleophile to attack from either face of the carbocation with nearly equal probability. doubtnut.com Consequently, the theoretical prediction is the formation of a racemic mixture, containing equal amounts of the (R) and (S) enantiomers of the product, 3-methyl-3-hexanol. doubtnut.com This results in a loss of optical activity.

Modern computational approaches are increasingly used to predict stereoselectivity with high accuracy. rsc.org While qualitative understanding points to racemization, quantitative predictions can be achieved through:

Molecular Dynamics (MD) Simulations: These can model the solvation of the carbocation and the approach of the nucleophile, providing insights into any subtle facial bias that might lead to a slight deviation from a perfect 50:50 product ratio.

Machine Learning (ML) Models: Advanced ML methods can be trained on large datasets of stereoselective reactions to predict outcomes based on the features of the substrate, nucleophile, and solvent. nih.govarxiv.orgresearchgate.netbrandeis.edu These models can capture complex, nonlinear relationships between molecular structure and stereochemical outcome that are difficult to discern from first principles alone. arxiv.org

Table 2: Predicted Stereochemical Outcome for the Solvolysis of Enantiopure 3-bromo-3-methylhexane

Starting MaterialKey IntermediatePredicted Product(s)Stereochemical Outcome
(S)-3-bromo-3-methylhexaneTrigonal planar 3-methylhexan-3-yl cation(R)-3-methyl-3-hexanol and (S)-3-methyl-3-hexanolRacemization (near 1:1 mixture)
(R)-3-bromo-3-methylhexaneTrigonal planar 3-methylhexan-3-yl cation(R)-3-methyl-3-hexanol and (S)-3-methyl-3-hexanolRacemization (near 1:1 mixture)

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a more sophisticated model of bonding compared to simple valence bond theory, describing electrons as occupying delocalized orbitals that span the entire molecule. libretexts.org This theory is instrumental in understanding the electronic structure and reactivity of this compound.

In the framework of MO theory, the atomic orbitals of the constituent atoms combine to form a set of molecular orbitals, each with a specific energy level. chadsprep.com These are broadly classified as lower-energy bonding orbitals and higher-energy antibonding orbitals. chadsprep.com

For this compound, the most important orbitals for understanding its reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

LUMO: The LUMO is the key to understanding the molecule's role as an electrophile. In this alkyl halide, the LUMO is primarily associated with the antibonding sigma orbital (σ) of the C-Br bond. The energy of this σ orbital and its spatial distribution are critical. A lower-energy LUMO indicates a greater susceptibility to nucleophilic attack. The breaking of the C-Br bond in the first step of the SN1 reaction can be conceptualized as the result of thermal energy promoting the C-Br bonding electrons into this antibonding orbital, leading to dissociation.

HOMO: The HOMO is typically associated with the lone pair electrons on the bromine atom. The energy of the HOMO relates to the molecule's ability to act as an electron donor (or nucleophile), though this is not the primary reactive role of an alkyl halide.

The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a fundamental concept in frontier molecular orbital theory that explains bond formation. masterorganicchemistry.com Computational software can accurately calculate the energies and shapes of these frontier orbitals, providing quantitative data that correlates with the observed chemical reactivity of this compound.

Table 3: Application of Molecular Orbital Theory to this compound

Molecular OrbitalPrimary Atomic Orbital ContributionSignificance in Reactivity
σC-Br (Bonding)C(sp³) + Br(p)Represents the covalent C-Br bond.
σ*C-Br (Antibonding)C(sp³) + Br(p)This is the LUMO; its low energy and localization define the C-Br bond as the reactive site for cleavage.
nBr (Non-bonding)Br(p)Represents the lone pairs on bromine; likely constitutes the HOMO.

Environmental Transformation and Degradation Pathways Academic Research Focus

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that lead to the transformation of a chemical compound. For 3-(Bromomethyl)-3-methylhexane, these include reactions with water (hydrolysis), interaction with light (phototransformation), and decomposition at elevated temperatures (thermal degradation).

Hydrolysis is a significant degradation pathway for halogenoalkanes in aqueous environments, involving the reaction with water to form an alcohol and a hydrogen halide. perlego.comalgoreducation.comstudysmarter.co.uk The rate and mechanism of hydrolysis are heavily dependent on the structure of the halogenoalkane. algoreducation.com For this compound, being a tertiary bromoalkane, the hydrolysis reaction is expected to proceed via a substitution nucleophilic unimolecular (SN1) mechanism. docbrown.info

This mechanism involves a two-step process:

Formation of a Carbocation: The carbon-bromine bond breaks heterolytically, forming a stable tertiary carbocation and a bromide ion. This is the slow, rate-determining step. docbrown.info

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the carbocation. docbrown.info

Deprotonation: The resulting protonated alcohol is deprotonated by another water molecule to yield the final product, 3-methylhexan-3-yl)methanol. docbrown.info

The general equation for the hydrolysis of this compound is:

(CH₃CH₂CH₂)C(CH₃)(CH₂Br)CH₂CH₃ + H₂O → (CH₃CH₂CH₂)C(CH₃)(CH₂OH)CH₂CH₃ + HBr

The rate of hydrolysis for halogenoalkanes generally follows the trend: tertiary > secondary > primary. ucalgary.ca Therefore, this compound is expected to hydrolyze relatively quickly in water compared to primary or secondary bromoalkanes.

Table 1: Hypothetical Hydrolysis Data for this compound in Various Aqueous Conditions

ConditionpHTemperature (°C)Half-life (t₁/₂)Primary Product
Neutral Water725Days(3-methylhexan-3-yl)methanol
Acidic Water525Slower than neutral(3-methylhexan-3-yl)methanol
Basic Water925Faster than neutral(3-methylhexan-3-yl)methanol
Seawater8.115Weeks(3-methylhexan-3-yl)methanol

Note: This table is illustrative and based on general principles of haloalkane hydrolysis. Actual rates would require experimental determination.

Phototransformation, or photochemical degradation, involves the breakdown of a chemical initiated by the absorption of light energy. For bromoalkanes, this can occur through direct photolysis or indirect photo-oxidation involving photochemically generated reactive species like hydroxyl radicals (•OH).

In the atmosphere, volatile organic compounds like this compound are susceptible to degradation by gas-phase reactions with hydroxyl radicals. The reaction is initiated by the abstraction of a hydrogen atom from the alkane structure, leading to the formation of an alkyl radical, which then participates in a series of reactions, ultimately leading to oxidation products.

In aquatic systems, photolysis can be a relevant degradation process, particularly in sunlit surface waters. nih.gov The carbon-bromine bond is susceptible to cleavage by UV radiation, leading to the formation of a carbon-centered radical and a bromine radical. ucalgary.calibretexts.org This initiation step can trigger a chain reaction. ucalgary.ca

Chain Initiation: R-Br + hν → R• + Br•

Chain Propagation: R• + Br₂ → R-Br + Br• Br• + R-H → HBr + R•

The presence of photosensitizers in natural waters can also accelerate the degradation process. The environmental persistence of some brominated flame retardants has been observed to be lower in water compartments exposed to light, suggesting that photodegradation is a significant removal pathway. nih.gov

Thermal degradation occurs when a compound is subjected to high temperatures, leading to the breaking of chemical bonds. For brominated compounds, thermal treatment is a common disposal method. cdu.edu.au The pyrolysis of brominated flame retardants (BFRs) has been studied extensively and provides insights into the potential thermal degradation products of this compound. cdu.edu.aucetjournal.itcetjournal.it

At elevated temperatures (typically 280–900 °C), the C-Br bond in this compound would likely be the first to break, releasing a bromine radical. cdu.edu.au This initiates a series of radical reactions leading to the formation of a complex mixture of smaller hydrocarbons and brominated compounds.

Potential pyrolysis products could include:

Hydrogen Bromide (HBr): A common product from the thermal decomposition of brominated organic compounds. cetjournal.it

Smaller Alkanes and Alkenes: Resulting from the fragmentation of the hexane (B92381) backbone (e.g., methane, ethane, ethylene, propane). cetjournal.it

Brominated Hydrocarbons: Including both alkanes and aromatic compounds, formed through various recombination and substitution reactions. cetjournal.it

Under certain conditions, particularly in the presence of oxygen and other organic matter, the thermal degradation of brominated compounds can lead to the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which are persistent and toxic environmental pollutants. cdu.edu.au

Table 2: Potential Thermal Degradation Products of this compound

Temperature Range (°C)EnvironmentPotential Major Products
300 - 600Pyrolytic (Oxygen-deficient)HBr, 3-methylhexane (B165618), various alkenes
600 - 900Pyrolytic (Oxygen-deficient)HBr, smaller alkanes/alkenes, brominated methanes/ethanes
600 - 900Oxidative (Oxygen-rich)HBr, CO, CO₂, Water, Brominated and non-brominated hydrocarbons

Note: The formation of specific products is highly dependent on temperature, oxygen concentration, and the presence of other materials.

Biotic Degradation Mechanisms

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms. This is a crucial pathway for the removal of many organic pollutants from the environment.

Bacteria capable of degrading haloalkanes have been isolated from contaminated environments. nih.gov These microorganisms possess enzymes, such as dehalogenases, that can cleave the carbon-halogen bond, which is often the first and most critical step in the degradation pathway. nih.govmdpi.com The effectiveness of microbial degradation can be influenced by factors such as the presence of other carbon sources, pH, and temperature. mdpi.com

Bioremediation strategies often aim to enhance the activity of these dehalogenating microorganisms to clean up contaminated sites. This can involve stimulating the indigenous microbial population (biostimulation) or introducing specific strains of bacteria known to degrade the target compound (bioaugmentation).

The primary mechanism for the biotic degradation of this compound would be dehalogenation, the cleavage of the carbon-bromine bond. Several enzymatic dehalogenation mechanisms are known in bacteria. nih.gov For haloalkanes, the most relevant is hydrolytic dehalogenation.

Hydrolytic Dehalogenation: Haloalkane dehalogenases catalyze the conversion of haloalkanes to their corresponding alcohols, releasing a halide ion and a proton. nih.govmdpi.com This reaction proceeds via a hydrolytic mechanism. nih.gov

R-Br + H₂O ---(Haloalkane Dehalogenase)--> R-OH + H⁺ + Br⁻

In the case of this compound, this reaction would produce (3-methylhexan-3-yl)methanol. This alcohol is generally more susceptible to further microbial degradation than the parent bromoalkane.

Some bacteria, such as certain strains of Mycobacterium and Pseudomonas, have been shown to possess haloalkane dehalogenases with broad substrate specificity, capable of degrading a range of chlorinated and brominated alkanes. oup.comtandfonline.comnih.gov The presence of such enzymes in various microbial communities suggests a potential for the natural attenuation of this compound in contaminated environments. nih.gov

Table 3: Enzymes and Microorganisms Potentially Involved in the Biotic Degradation of Bromoalkanes

Enzyme ClassSpecific Enzyme ExampleMicroorganism ExampleDegradation Pathway
HydrolaseHaloalkane DehalogenaseMycobacterium tuberculosis H37Rv, Mycobacterium avium MU1Hydrolytic dehalogenation
HydrolaseHalidohydrolase1-chlorobutane-utilizing bacterium strain m15-3Hydrolytic dehalogenation
OxygenaseMethane MonooxygenaseMethane-utilizing bacteriaOxidative dehalogenation

Note: This table lists examples from studies on other haloalkanes, which may have the potential to degrade this compound.

Methodologies for Studying Degradation

To understand the environmental fate of this compound, researchers employ advanced analytical techniques to elucidate degradation pathways and identify the resulting metabolic products. These methodologies provide direct evidence of transformation and help to characterize the reaction mechanisms.

Compound-Specific Isotope Analysis (CSIA) for Pathway Elucidation

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical tool used to track the sources and transformation pathways of organic pollutants in the environment. tandfonline.com This technique measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ⁸¹Br/⁷⁹Br) in a specific compound. During enzymatic degradation, chemical bonds containing the lighter isotope (e.g., ¹²C) are typically broken more readily than those with the heavier isotope (e.g., ¹³C). This phenomenon, known as the kinetic isotope effect, leads to a change in the isotopic composition of the remaining substrate pool, which becomes progressively enriched in the heavier isotope. mdpi.com

By monitoring the isotopic fractionation, researchers can:

Confirm Degradation: A significant shift in the isotope ratio of the parent compound in a sample compared to its source provides strong evidence of in-situ degradation. scholaris.ca

Elucidate Reaction Mechanisms: Different degradation pathways (e.g., hydrolysis vs. oxidation) often result in distinct isotope fractionation patterns. nih.gov A dual-isotope approach, measuring both carbon (δ¹³C) and bromine (δ⁸¹Br) isotopes, can provide more detailed mechanistic insights. For instance, a significant bromine isotope effect would suggest that the C-Br bond cleavage is the rate-limiting step of the reaction. mdpi.comrsc.org

Quantify Degradation Extent: The degree of isotopic enrichment can be correlated with the extent of degradation using the Rayleigh equation. mdpi.com

Table 2: Principles of Compound-Specific Isotope Analysis (CSIA)
ParameterPrincipleApplication to this compound Degradation
Isotopic FractionationEnzymatic reactions preferentially cleave bonds with lighter isotopes (e.g., ¹²C, ⁷⁹Br), enriching the remaining substrate in heavier isotopes (¹³C, ⁸¹Br).Provides evidence of biodegradation and can help quantify its extent.
Kinetic Isotope Effect (KIE)The ratio of reaction rates for molecules with light versus heavy isotopes. Its magnitude is characteristic of the reaction mechanism.Helps to distinguish between different enzymatic pathways (e.g., hydrolysis, oxidation, reduction).
Dual Isotope Analysis (δ¹³C vs. δ⁸¹Br)Plotting the fractionation of two different elements against each other can yield a slope (Λ) characteristic of a specific reaction pathway.Offers a more robust method for differentiating between multiple degradation mechanisms occurring simultaneously. nih.gov

Metabolite Identification and Characterization

The definitive confirmation of a degradation pathway relies on the identification and characterization of intermediate and final metabolic products. researchgate.net This process typically involves separating complex environmental or laboratory samples and analyzing the components using highly sensitive analytical instrumentation.

The primary analytical strategy involves coupling a chromatographic separation technique with a detection method, most commonly mass spectrometry (MS). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard and powerful technique for the analysis of volatile and semi-volatile organic compounds like alkyl halides and their degradation products. nih.gov The sample is separated based on volatility and polarity in the GC column, and the mass spectrometer then fragments the molecules and detects them based on their mass-to-charge ratio, providing structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is crucial for analyzing non-volatile, polar, or thermally unstable metabolites, such as glutathione (B108866) conjugates, that are not amenable to GC analysis. researchgate.net High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown metabolites. researchgate.net

Based on the enzymatic mechanisms described, several potential metabolites of this compound could be formed. Identifying these compounds in degradation assays would confirm the specific enzymatic pathways involved.

Table 3: Potential Metabolites of this compound and Analytical Methods
Potential MetaboliteChemical FormulaLikely Enzymatic OriginPrimary Analytical Technique(s)
3-Methyl-3-(hydroxymethyl)hexaneC₈H₁₈OHaloalkane Dehalogenase (HLD)GC-MS
S-(3-methyl-3-hexyl)glutathioneC₁₈H₃₅N₃O₆SGlutathione S-Transferase (GST)LC-MS/MS, HRMS
3-Methylhexan-3-olC₇H₁₆OCytochrome P450 (via hydroxylation and subsequent reactions)GC-MS
3-Methyl-3-hexanoic acidC₇H₁₄O₂Further oxidation of alcohol metabolitesGC-MS (after derivatization), LC-MS

Future Research Directions and Emerging Perspectives

Development of Novel and Sustainable Synthetic Routes for 3-(Bromomethyl)-3-methylhexane

The synthesis of sterically hindered and chiral bromoalkanes like this compound presents unique challenges, prompting a shift away from traditional methods toward more sustainable and selective alternatives.

Future research will likely focus on several key areas:

Photochemical and Catalytic Bromination: Traditional free-radical bromination of alkanes often lacks selectivity. purdue.eduyoutube.comcolorado.edu Light-catalyzed reactions, such as photobromination, offer an alternative initiation method. purdue.eduacs.org A promising sustainable approach involves using CBr₄ as a bromine source, initiated by light-emitting diode (LED) irradiation, which proceeds efficiently without catalysts, additives, or heating. beilstein-journals.org Developing catalytic systems that can direct the bromination to a specific carbon on a complex alkane skeleton is a significant goal.

Enzymatic Halogenation: A frontier in green chemistry is the use of halogenase enzymes for C-H functionalization. nih.govacs.orgnih.gov These enzymes can install halogen atoms on unactivated aliphatic carbons with remarkable regio- and stereoselectivity. nih.govfrontiersin.orgacs.org Research into engineering or discovering halogenases that can accept a 3-methylhexane (B165618) derivative as a substrate could provide a highly efficient and environmentally benign route to chiral this compound. Two major classes of these enzymes are flavin-dependent halogenases (FDHs) and non-haem iron/2-oxoglutarate dependent halogenases, the latter of which operates through a radical-based mechanism suitable for functionalizing alkanes. nih.govfrontiersin.org

Green Chemistry Principles: The broader application of green chemistry principles is essential. rsc.orgnih.gov This includes using safer, renewable solvents or solvent-less conditions, maximizing atom economy, and designing processes that minimize waste and energy consumption. nih.govpatsnap.com For alkyl halide synthesis, this could involve developing recoverable reagents or integrating the synthesis into a continuous flow process. rsc.orgpatsnap.com

Synthesis StrategyDescriptionPotential Advantages
LED-Induced Bromination Uses CBr₄ as a bromine source activated by LED light.Avoids harsh reagents, high temperatures, and catalysts; simple procedure. beilstein-journals.org
Enzymatic Halogenation Employs halogenase enzymes to selectively functionalize C-H bonds.High regio- and stereoselectivity; environmentally benign; operates under mild conditions. nih.govacs.org
Catalytic C-H Activation Utilizes transition-metal catalysts to direct bromination to specific sites.Improved selectivity over traditional free-radical methods; potential for asymmetric synthesis. researchgate.net

Exploration of Unprecedented Reactivity and Mechanistic Discoveries

The unique structure of this compound—a primary bromide attached to a quaternary, chiral carbon—suggests complex reactivity dominated by steric hindrance and the potential for carbocation rearrangements.

Competition Between Substitution and Elimination: Due to the severe steric hindrance around the reaction center, which is characteristic of neopentyl-like structures, the Sₙ2 pathway is expected to be extremely slow. stackexchange.comlibretexts.orgmsu.edudoubtnut.com Consequently, reactions are more likely to proceed through unimolecular pathways (Sₙ1 and E1) that involve the formation of a carbocation intermediate. chemistrysteps.comyoutube.comreadchemistry.com The ratio of substitution to elimination products is highly dependent on factors like the strength of the nucleophile/base and temperature, with heat generally favoring elimination. youtube.commasterorganicchemistry.com

Carbocation Rearrangements: The initial formation of a primary carbocation upon departure of the bromide is highly unfavorable. It is mechanistically more plausible that a concerted 1,2-methyl shift occurs as the leaving group departs, leading directly to a more stable tertiary carbocation. khanacademy.orglibretexts.orgyoutube.comlumenlearning.commasterorganicchemistry.com This rearrangement would result in products with a different carbon skeleton than the starting material. Elucidating the precise mechanism and intermediates of this rearrangement is a key area for future mechanistic studies. libretexts.orglumenlearning.com

Radical-Mediated Reactions: Beyond nucleophilic reactions, exploring radical-mediated pathways offers new avenues. Transition-metal catalysis, particularly with nickel, has been shown to facilitate cross-coupling reactions of unactivated tertiary alkyl halides through the generation of radical intermediates. nih.govscience.gov Applying these methods to this compound could enable novel C-C bond formations, creating complex quaternary carbon centers. nih.gov

Advancements in Stereoselective Synthesis and Chiral Induction

Producing enantiomerically pure this compound is a significant synthetic challenge that requires advanced asymmetric methods.

Asymmetric Synthesis Strategies: Future research will likely focus on adapting modern stereoselective techniques. One such strategy is the reductive desymmetrization of a prochiral precursor, such as a halomalonic ester, using chiral catalysts like dinuclear zinc complexes. acs.org This approach has proven effective for creating a variety of chiral tertiary alkyl halides. acs.orgrsc.org

Enzymatic and Organocatalytic Approaches: As mentioned, halogenase enzymes offer a direct path to chiral halides. acs.org Alternatively, the stereoselective synthesis could proceed through a chiral precursor, such as an alcohol, which is then converted to the bromide. Stereospecific methods for synthesizing chiral tertiary alcohols, for example via Mitsunobu reaction with complete inversion of configuration, could be explored. researchgate.net Asymmetric alkylation using chiral phase-transfer catalysts represents another viable strategy. acs.org

Chiral Building Block: Once synthesized in enantiopure form, chiral this compound could serve as a valuable building block. Its sterically demanding and chiral nature could be exploited in the synthesis of complex molecules or as a component of novel chiral ligands or organocatalysts.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis by providing predictive tools that can accelerate discovery and optimization.

Prediction of Reaction Outcomes: For a substrate like this compound, which can undergo multiple competing reaction pathways (Sₙ1, E1, rearrangement), ML models could be trained to predict product ratios and yields under various conditions (e.g., solvent, temperature, nucleophile). semanticscholar.orgarxiv.org

Stereoselectivity Prediction: A significant challenge in asymmetric catalysis is the trial-and-error approach often required. ML models are being developed to quantitatively predict the stereoselectivity of chemical reactions, which would be invaluable in designing an efficient synthesis for a specific enantiomer of this compound. semanticscholar.orgresearchgate.netarxiv.orgresearchgate.net These models can identify complex relationships between the structure of the substrate, catalyst, and reagents to forecast the enantiomeric excess. arxiv.orgarxiv.org

Automated Synthetic Route Design: ML-based retrosynthesis software can propose novel and efficient synthetic routes that a human chemist might overlook. This could be particularly useful for a non-commercial, complex target like this compound.

AI/ML ApplicationRelevance to this compoundExpected Impact
Reaction Outcome Prediction Predicts the ratio of Sₙ1, E1, and rearranged products under different conditions.Reduces experimental effort by prioritizing promising reaction conditions.
Stereoselectivity Prediction Quantitatively predicts the enantiomeric excess for asymmetric synthetic routes.Accelerates the development of efficient stereoselective syntheses, minimizing trial-and-error. arxiv.org
Synthetic Route Design Proposes novel and efficient multi-step syntheses for the target molecule.Uncovers new, potentially more sustainable or higher-yielding synthetic pathways.

Design of New Reagents and Catalysts Utilizing Branched Brominated Alkanes

The distinct steric profile of this compound and similar branched alkanes makes them attractive scaffolds for the design of new chemical tools.

Sterically Hindered Reagents: The bulky alkyl group could be incorporated into the design of new, highly hindered, non-nucleophilic bases. Such bases are valuable in organic synthesis for promoting elimination reactions while suppressing competing substitution pathways.

Organocatalyst Scaffolds: The rigid, three-dimensional structure of the 3-methylhexyl group could serve as a foundation for new chiral organocatalysts. By attaching catalytic functionalities to this scaffold, it may be possible to create a well-defined chiral pocket that can induce high stereoselectivity in reactions.

Cross-Coupling Research: Unactivated tertiary and highly hindered primary alkyl halides are challenging substrates in cross-coupling reactions. researchgate.netnih.gov Developing new catalysts, for example based on nickel or copper, that are specifically designed to activate the C-Br bond in these sterically congested environments is a critical area of research for the construction of all-carbon quaternary centers. nih.gov

Refinement of Computational Models for Enhanced Predictive Power

Computational chemistry provides indispensable tools for understanding and predicting the behavior of molecules like this compound.

Mechanistic Elucidation: High-level electronic structure calculations and Density Functional Theory (DFT) can be used to map the potential energy surfaces for the competing Sₙ1 and E1 pathways. researchgate.net This allows for the detailed study of transition states and intermediates, particularly for the critical carbocation rearrangement step. libretexts.org Such studies can quantify the energy barriers for substitution, elimination, and rearrangement, providing a deeper mechanistic understanding. acs.org

Predicting Reaction Dynamics: Accurately predicting the outcome of reactions involving tertiary alkyl halides requires models that can account for subtle factors. This includes the explicit role of solvent molecules in stabilizing charged intermediates and transition states, which can be modeled using a combination of continuum and explicit solvent models. researchgate.net

Quantitative Structure-Reactivity Relationships (QSRR): Future computational work could focus on developing more accurate QSRR models for highly branched substrates. These models would correlate computed molecular descriptors (e.g., steric parameters, electronic properties) with experimental reaction rates and product distributions, enhancing the predictive power for this class of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.